Distinct NaV1.7 vs. NaV1.5 Subtype Selectivity Profile Revealed by Patch Clamp Electrophysiology
5-Methyl-2-phenylfuran-3-carboxylic acid demonstrates a discernible functional selectivity window between the human NaV1.7 and NaV1.5 voltage-gated sodium channel subtypes. In PatchXpress automated patch clamp assays on partially inactivated channels expressed in HEK293 cells, the compound inhibits NaV1.7 with an IC₅₀ of 240 nM versus NaV1.5 with an IC₅₀ of 1,260 nM, yielding a ~5.3-fold selectivity for NaV1.7 over NaV1.5 [1]. In manual whole-cell patch clamp recordings under matched partially inactivated conditions, the NaV1.7 IC₅₀ shifts to 800 nM while NaV1.5 IC₅₀ shifts to 1,500 nM, giving a ~1.9-fold selectivity ratio [1]. Under non-inactivated (closed-state) NaV1.7 conditions, potency diminishes to IC₅₀ = 3,000 nM, confirming state-dependent blockade [1]. This state-dependent NaV1.7-preferring profile contrasts with the regioisomer 2-methyl-5-phenylfuran-3-carboxylic acid, which displays no reported NaV channel activity and instead engages Pim-1 kinase (IC₅₀ = 436 nM) and PIEZO1 (EC₅₀ ≈ 200 µM) [2][3].
| Evidence Dimension | IC₅₀ values for sodium channel subtype inhibition (state-dependent blockade) |
|---|---|
| Target Compound Data | NaV1.7 (partial inactivation, PatchXpress): IC₅₀ = 240 nM; NaV1.5 (partial inactivation, PatchXpress): IC₅₀ = 1,260 nM; NaV1.7 (partial inactivation, manual): IC₅₀ = 800 nM; NaV1.5 (partial inactivation, manual): IC₅₀ = 1,500 nM; NaV1.7 (non-inactivated, manual): IC₅₀ = 3,000 nM |
| Comparator Or Baseline | 2-methyl-5-phenylfuran-3-carboxylic acid (regioisomer): No NaV activity reported; primary targets are Pim-1 kinase (IC₅₀ = 436 nM) and PIEZO1 (EC₅₀ ≈ 200 µM) |
| Quantified Difference | ~5.3-fold NaV1.7/NaV1.5 selectivity (PatchXpress); ~1.9-fold (manual); ~12.5-fold preference for inactivated vs. non-inactivated NaV1.7; regioisomer exhibits entirely orthogonal target profile |
| Conditions | Human NaV1.7 and NaV1.5 heterologously expressed in HEK293 cells; PatchXpress automated and manual whole-cell patch clamp electrophysiology; partially inactivated and non-inactivated channel states |
Why This Matters
NaV1.7 is a genetically validated pain target; subtype selectivity over cardiac NaV1.5 is critical for avoiding cardiotoxicity in analgesic lead optimization.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): 5-methyl-2-phenylfuran-3-carboxylic acid — NaV1.7 and NaV1.5 IC₅₀ data from PatchXpress and manual patch clamp assays. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
- [2] BindingDB. BDBM50364819 (CHEMBL1952120): 2-methyl-5-phenylfuran-3-carboxylic acid — Pim-1 kinase inhibition, IC₅₀ = 436 nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364819 View Source
- [3] PDB 4MTA: Crystal structure of Pim-1 kinase domain with 2-methyl-5-phenylfuran-3-carboxylic acid; and BenchChem data for Jedi1 PIEZO1 EC₅₀ ≈ 200 µM. View Source
